N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide
Description
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused benzoxazepine core with isobutyl, dimethyl, and ketone substituents. The sulfonamide group is linked to a 5-methylthiophene moiety, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-13(2)11-22-16-10-15(21-28(24,25)18-9-6-14(3)27-18)7-8-17(16)26-12-20(4,5)19(22)23/h6-10,13,21H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHSUDIRZKTYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a tetrahydrobenzo[b][1,4]oxazepine core with an isobutyl group and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 395.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.52 g/mol |
| CAS Number | 922057-56-5 |
| Purity | ≥95% |
The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIP1). RIP1 plays a pivotal role in regulating cell death pathways and inflammation. By inhibiting RIP1, the compound can potentially modulate necroptosis and inflammatory responses.
Key Biological Activities
Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various studies. Inhibition of RIP1 is linked to reduced levels of pro-inflammatory cytokines.
Neuroprotective Potential : Given the involvement of RIP1 in neurodegenerative diseases such as Alzheimer's disease, this compound may provide neuroprotective effects by preventing neuronal cell death.
Cancer Therapeutics : The ability to modulate programmed cell death pathways through RIP1 inhibition suggests potential applications in cancer therapy, particularly in cancers where necroptosis plays a role.
Case Study 1: Inhibition of RIP1 Kinase
A study reported that N-(5-isobutyl...) effectively inhibited RIP1 kinase activity in vitro with an IC50 value around 50 nM. This indicates a strong binding affinity and potential for therapeutic application in conditions where RIP1 is implicated.
Case Study 2: Anti-inflammatory Activity
In vivo experiments conducted on animal models showed that treatment with this compound significantly reduced markers of inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of cytokines such as TNF-alpha and IL-6.
Comparative Analysis with Related Compounds
To understand the unique properties of N-(5-isobutyl...), it is useful to compare it with structurally similar compounds that also exhibit biological activities:
| Compound Name | Key Features |
|---|---|
| N-(3-Methylphenyl)-N'-(pyridin-2-yloxy)urea | Known for anti-inflammatory properties |
| N-(6-Chloropyridin-3-YL)-N'-(pyrimidin-2-YL)urea | Inhibitor of various protein kinases |
| Benzenesulfonamide derivatives | Common scaffold in drug design |
The unique combination of functional groups in N-(5-isobutyl...) may enhance its selectivity and potency against RIP1 kinase compared to other similar compounds.
Synthesis and Derivatives
The synthesis typically involves several steps:
- Formation of the tetrahydrobenzo[b][1,4]oxazepine core .
- Introduction of the chloro and isobutyl substituents .
- Attachment of the thiophene ring and sulfonamide group .
These synthetic routes require optimization to improve yield and purity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features of Comparable Compounds
The compound shares structural similarities with other benzoxazepine derivatives, differing primarily in substituent groups. Below is a comparison with two analogs from the evidence:
¹Inferred from structural analysis; ²Aligned with analog in .
Substituent-Driven Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups
- This contrasts with the 4-(trifluoromethyl)benzamide group in , which introduces strong electron-withdrawing effects via the CF₃ group, likely improving metabolic stability but reducing aqueous solubility.
Core Heterocycle Variations
Research Findings and Trends
Pharmacological Potential
- Sulfonamide-containing analogs (target compound, ) are associated with protease or kinase inhibition due to their ability to mimic transition states or bind catalytic sites .
- Benzamide derivatives (e.g., ) are frequently explored as GPCR modulators or anti-inflammatory agents, leveraging their planar aromaticity .
Physicochemical Properties
- The target compound ’s thiophene sulfonamide may offer balanced lipophilicity (LogP ~2.5–3.0), intermediate between the highly lipophilic isobutyramide (, LogP ~3.5) and the polar trifluoromethylbenzamide (, LogP ~2.0).
Q & A
Q. What molecular dynamics (MD) simulations reveal about the compound’s interaction with lipid bilayers or protein pockets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
